2,5-Dimethoxy-4-nitrophenethylamine
Overview
Description
2C-N, also known as 2,5-dimethoxy-4-nitrophenethylamine, is a psychedelic phenethylamine belonging to the 2C family. It was first synthesized by Alexander Shulgin and is known for its psychoactive properties. The compound is characterized by the presence of methoxy groups at the 2 and 5 positions of the benzene ring and a nitro group at the 4 position .
Mechanism of Action
Target of Action
2,5-Dimethoxy-4-nitrophenethylamine (2C-N) primarily targets the serotonin 5-HT2A receptors in the brain. These receptors play a crucial role in modulating mood, cognition, and perception .
Mode of Action
2C-N acts as an agonist at the 5-HT2A receptors. By binding to these receptors, it mimics the action of serotonin, leading to increased receptor activation. This interaction results in altered neurotransmitter release and changes in neuronal activity, which can affect mood and perception .
Biochemical Pathways
The activation of 5-HT2A receptors by 2C-N influences several downstream signaling pathways, including the phosphoinositide pathway . This pathway leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which further modulate intracellular calcium levels and protein kinase C (PKC) activity. These changes can affect various cellular processes, including gene expression and synaptic plasticity .
Pharmacokinetics
The pharmacokinetics of 2C-N involve its absorption, distribution, metabolism, and excretion (ADME) properties:
Result of Action
The molecular and cellular effects of 2C-N’s action include altered neurotransmitter release , changes in neuronal firing patterns, and modulation of synaptic plasticity. These effects can lead to changes in mood, perception, and cognition, which are characteristic of its psychoactive properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of 2C-N. For example, acidic environments can affect its stability, while interactions with other drugs can alter its pharmacokinetic profile and potency. Additionally, individual factors such as genetic variations in metabolic enzymes can impact the compound’s action and efficacy .
Biochemical Analysis
Biochemical Properties
It is known that this compound is a 5-hydroxytryptamine (serotonin) 2A/2C agonist . This suggests that it interacts with serotonin receptors in the brain, potentially influencing mood, cognition, and perception.
Cellular Effects
It is known that the compound can affect structural brain plasticity and cognitive flexibility . It has been shown to increase the volumes of several sensory and association areas in the brain .
Molecular Mechanism
It is known to act as an agonist at the 5-HT2A receptor . This suggests that it may exert its effects by binding to these receptors and influencing downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, a single dose of 2,5-Dimethoxy-4-nitrophenethylamine has been shown to have lasting effects on structural brain plasticity and cognitive flexibility . These effects were observed beyond the acute drug experience, suggesting that the compound may have long-term effects on cellular function .
Dosage Effects in Animal Models
It has been shown that a single dose of the compound can have lasting effects on cognitive flexibility in mice .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: 2C-N is synthesized through the mixed acid nitration of 2C-H using sulfuric acid and nitric acid. The process involves the following steps:
Nitration: 2C-H is treated with a mixture of sulfuric acid and nitric acid to introduce the nitro group at the 4 position of the benzene ring.
Purification: The resulting product is purified to obtain 2C-N in its pure form.
Industrial Production Methods: While specific industrial production methods for 2C-N are not widely documented, the general approach involves large-scale nitration reactions under controlled conditions to ensure safety and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 2C-N undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas and a palladium catalyst.
Substitution: Reagents such as sodium hydroxide and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed:
Reduction of Nitro Group: The major product is 2,5-dimethoxy-4-aminophenethylamine.
Substitution of Methoxy Groups: Various substituted phenethylamines can be formed depending on the reagents used.
Scientific Research Applications
2C-N has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of phenethylamines.
Biology: Investigated for its effects on serotonin receptors, particularly 5-HT2A and 5-HT2C receptors.
Medicine: Explored for its potential therapeutic effects in treating certain psychiatric disorders.
Industry: Utilized in the synthesis of other psychoactive compounds and as a research chemical in forensic studies
Comparison with Similar Compounds
2C-B (2,5-dimethoxy-4-bromophenethylamine): Similar structure with a bromine atom instead of a nitro group.
2C-I (2,5-dimethoxy-4-iodophenethylamine): Contains an iodine atom at the 4 position.
2C-E (2,5-dimethoxy-4-ethylphenethylamine): Features an ethyl group at the 4 position.
Comparison:
Uniqueness: 2C-N is unique due to the presence of the nitro group, which imparts distinct chemical and physical properties, such as its bright yellow to orange color.
Potency: Compared to other 2C compounds, 2C-N has a moderate potency and a shorter duration of action.
Receptor Affinity: 2C-N has a higher affinity for 5-HT2C receptors compared to some other 2C compounds, making it particularly interesting for research on serotonin receptor subtypes
Properties
IUPAC Name |
2-(2,5-dimethoxy-4-nitrophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-15-9-6-8(12(13)14)10(16-2)5-7(9)3-4-11/h5-6H,3-4,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUSDZGRRJGRAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCN)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180798 | |
Record name | Ethanamine, 2-(2,5-dimethoxy-4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261789-00-8 | |
Record name | 2,5-Dimethoxy-4-nitrophenethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261789-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethoxy-4-nitrophenethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261789008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanamine, 2-(2,5-dimethoxy-4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2C-N | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB2B23B11H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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